Lipophilicity Modulation: Target Compound LogP 2.06 vs 5-Phenyl Analog LogP 2.4
The target compound displays a computed LogP of 2.06, compared to 2.4 for the 5-phenyl analog (ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) [1]. The 0.34 LogP unit reduction is attributed to the benzylic methylene and meta-methoxy substituent, which introduces additional polar surface area and hydrogen-bond acceptor capacity. This shift is meaningful for optimizing solubility-permeability balance in lead optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.06 (ChemSrc computed) |
| Comparator Or Baseline | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (PubChem XLogP3-AA = 2.4) |
| Quantified Difference | ΔLogP = –0.34 (target less lipophilic) |
| Conditions | In silico predicted LogP (ChemSrc vs PubChem XLogP3) |
Why This Matters
A 0.34 LogP difference can alter aqueous solubility by >2-fold, directly impacting assay performance and formulation for in vitro screening.
- [1] PubChem. 5-Phenyl-(1,2,4)oxadiazole-3-carboxylic acid ethyl ester. CID 4295554. XLogP3-AA 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/4295554 View Source
